molecular formula C6H10N2O B041375 5-cyanopentanamide CAS No. 2304-58-7

5-cyanopentanamide

Cat. No.: B041375
CAS No.: 2304-58-7
M. Wt: 126.16 g/mol
InChI Key: XZUDGZXKOFPLBC-UHFFFAOYSA-N
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Description

Pentanamide, 5-cyano-: is an organic compound with the molecular formula C6H10N2O . It is a derivative of pentanamide, where a cyano group is attached to the fifth carbon atom. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Safety and Hazards

Pentanamide, 5-cyano- should be handled with care. It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area . It is also advised to consult a physician and show the safety data sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of pentanamide, 5-cyano- typically involves large-scale cyanoacetylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pentanamide, 5-cyano- can undergo oxidation reactions, where the cyano group can be converted to other functional groups like carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkoxides.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted amides.

Mechanism of Action

The mechanism of action of pentanamide, 5-cyano- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new bonds and the modification of existing molecular structures. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Pentanamide, 5-cyano- is unique due to its specific reactivity and the presence of both amide and cyano functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

Properties

IUPAC Name

5-cyanopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUDGZXKOFPLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074730
Record name Pentanamide, 5-cyano-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304-58-7
Record name 5-Cyanopentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanamide, 5-cyano-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanamide, 5-cyano-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanamide, 5-cyano-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyanopentanamide
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Synthesis routes and methods I

Procedure details

Various Pseudomonas strains were grown on 10 mM adipontrile in PR Basal medium for 24 h and harvested by centrifugation. Wet cell pastes were frozen for storage. To test for biocatalyst reaction, 50 mg of frozen cell paste was resuspended in 1 mL of 50 mM pyrophosphate buffer, pH 7.5. Adiponitrile substrate was added to a final concentration of 100 mM and the cell suspensions were shaken at 200 rpm at 5° C. for 4-7 h. Cells were removed by centrifugation and the clarified supernatant was analyzed for the presence of 5-cyanopentanamide by gas chromatography. The following Pseudomonas strains were found to produce the desired product: P. putida 5B-MGN-2p (NRRL-18668), Pseudomonas sp. 3L-H-2-6-1p, P. putida 20-5-SBN-1b (ATCC 55735), P. putida 3L-G-1-5-1a-1 (ATCC 55736), P. chlororaphis B23 (FERM-B187), Pseudomonas sp. 3L-H-9-6-2p, and P. putida 2-H-9-5-1a.
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Synthesis routes and methods II

Procedure details

In a 20 mL glass vial, 50 mg wet cell paste of 20-5-SBN-1b (ATCC 55735) was resuspended in 1 mL of 50 mM pyrophosphate buffer, pH 7.5. Adiponitrile was added to a final concentration of 400 mM and the reaction mixture was shaken at 200 rpm at 30° C. for 4 h on a rotary shaker. Cells were removed by centrifugation and the recovered aqueous solution was diluted (1:20 with 10 mM 1,1-diethyl urea internal standard in acetonitrile) and analyzed by gas chromatography. Of the ADN substrate, 41% of the original material remained and 50% had been converted to the only observed product, 5-cyanopentanamide.
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Synthesis routes and methods III

Procedure details

A process as claimed in claim 1, wherein at least 5 mol of water are employed per mole of adiponitrile and a yield of at least 10% of 5-cyanovaleramide is obtained.
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Customer
Q & A

Q1: What is the significance of modifying the enzyme nitrile hydratase in the context of 5-cyanopentanamide production?

A: Nitrile hydratase (NHase) is an enzyme capable of converting nitriles to their corresponding amides. In the case of this compound, it can be produced through the enzymatic hydration of adiponitrile, a reaction catalyzed by NHase []. The research paper highlights efforts to enhance the efficiency of this process by modifying the NHase derived from Rhodococcus erythropolis CCM2595 (ReNHase). By introducing a specific mutation (G196Y) in the enzyme's structure, the researchers were able to increase its affinity for adiponitrile, leading to a more efficient production of this compound []. This modification has implications for improving the industrial production of this valuable compound.

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